4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a chemical compound with the empirical formula C13H9ClN2S . It is a solid substance .
Molecular Structure Analysis
The molecular weight of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine is 260.74 . The SMILES string representation is ClC1=NC=NC2=C1C(C3=CC=CC=C3)=C©S2 .Physical And Chemical Properties Analysis
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a solid substance . Its molecular weight is 260.74 , and its molecular formula is C13H9ClN2S .Scientific Research Applications
Antitubercular Activity
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine has been investigated for its potential as an antitubercular agent. Researchers have explored its inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound’s structural features make it an interesting candidate for further studies in this area .
Anticancer Properties
Recent research has highlighted the compound’s potential as an anticancer agent. Its unique structure suggests interactions with cellular targets involved in cancer progression. Studies have evaluated its cytotoxic effects against cancer cell lines, paving the way for further investigations into its mechanism of action and potential clinical applications .
Kinase Inhibition
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine has been explored as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can modulate cellular processes. Researchers have studied its selectivity and potency against specific kinases, aiming to uncover novel therapeutic avenues .
Anti-Inflammatory Activity
Inflammation is a key factor in various diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties. Investigations have focused on its impact on inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs .
Neuroprotective Effects
The compound’s chemical structure hints at potential neuroprotective properties. Researchers have examined its ability to mitigate neuronal damage in models of neurodegenerative diseases. Understanding its mechanisms of action could contribute to therapeutic strategies for conditions like Alzheimer’s and Parkinson’s disease .
Material Science and Organic Electronics
Beyond biological applications, 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine has found relevance in material science. Its conjugated system makes it interesting for organic electronics, such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Researchers explore its electrical properties and compatibility with various substrates .
Safety and Hazards
properties
IUPAC Name |
4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-8-10(9-5-3-2-4-6-9)11-12(14)15-7-16-13(11)17-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKXQLKPTBRODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN=C2Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine |
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